p-Isopropylbenzylhexylamine sulfate
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Overview
Description
p-Isopropylbenzylhexylamine sulfate is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a hexylamine chain The sulfate group is attached to the nitrogen atom of the hexylamine chain, forming a sulfate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropylbenzylhexylamine sulfate typically involves the following steps:
Formation of p-Isopropylbenzylamine: This can be achieved by reacting p-isopropylbenzyl chloride with ammonia or an amine under suitable conditions.
Alkylation: The p-Isopropylbenzylamine is then alkylated with hexyl bromide or hexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form p-Isopropylbenzylhexylamine.
Sulfonation: Finally, the p-Isopropylbenzylhexylamine is reacted with sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
p-Isopropylbenzylhexylamine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
p-Isopropylbenzylhexylamine sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of p-Isopropylbenzylhexylamine sulfate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
p-Isopropylbenzylamine: Lacks the hexylamine chain and sulfate group.
Hexylamine: Lacks the benzyl and isopropyl groups.
Benzylamine: Lacks the isopropyl and hexylamine groups.
Uniqueness
p-Isopropylbenzylhexylamine sulfate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the isopropyl group, benzyl ring, hexylamine chain, and sulfate group makes it distinct from other similar compounds and contributes to its diverse applications.
Properties
CAS No. |
63991-63-9 |
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Molecular Formula |
C16H29NO4S |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
hexyl-[(4-propan-2-ylphenyl)methyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C16H27N.H2O4S/c1-4-5-6-7-12-17-13-15-8-10-16(11-9-15)14(2)3;1-5(2,3)4/h8-11,14,17H,4-7,12-13H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
UULVREWTEAQBQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[NH2+]CC1=CC=C(C=C1)C(C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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